molecular formula C16H25NO2 B3855054 1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B3855054
M. Wt: 263.37 g/mol
InChI Key: GAMBTPSDAIPDQW-UHFFFAOYSA-N
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Description

1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylpyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the dimethylphenoxy group contribute to the compound’s binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

    1-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]pyrrolidine: Similar structure but with different substitution pattern on the phenoxy group.

    1-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine: Another structural isomer with different methyl group positions.

Uniqueness: 1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups on the phenoxy ring can affect the compound’s interaction with molecular targets, making it distinct from its isomers.

Properties

IUPAC Name

1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-6-5-7-16(15(14)2)19-13-12-18-11-10-17-8-3-4-9-17/h5-7H,3-4,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMBTPSDAIPDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCOCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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